molecular formula C19H15N3OS B2928980 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 868376-19-6

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2928980
CAS No.: 868376-19-6
M. Wt: 333.41
InChI Key: QETGFGKNYIULLZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the allyl and methyl groups: The allyl group can be introduced via an allylation reaction, while the methyl group can be introduced through a methylation reaction using suitable reagents.

    Formation of the imine linkage: The final step involves the condensation of the benzo[d]thiazole derivative with 4-cyanobenzaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

Industry

Mechanism of Action

The biological activity of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is primarily attributed to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is unique due to the presence of the allyl and cyanobenzamide groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGFGKNYIULLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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